2-(4-Isopropylpiperazin-1-yl)ethanamine
Description
2-(4-Isopropylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C9H21N3. It is characterized by the presence of a piperazine ring substituted with an isopropyl group and an ethanamine chain. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.
Properties
IUPAC Name |
2-(4-propan-2-ylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGDWIXUUOVPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406304 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-53-6 | |
| Record name | 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method to synthesize 2-(4-Isopropylpiperazin-1-yl)ethanamine involves the reductive amination of 4-isopropylpiperazine with an appropriate aldehyde or ketone, followed by reduction. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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N-Alkylation: : Another synthetic route involves the N-alkylation of 4-isopropylpiperazine with 2-chloroethanamine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above methods, optimized for yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(4-Isopropylpiperazin-1-yl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-oxides or other oxidized derivatives.
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Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
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Substitution: : Nucleophilic substitution reactions can occur at the ethanamine chain or the piperazine ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products
N-Oxides: Formed from oxidation reactions.
Reduced Amines: Formed from reduction reactions.
Alkylated Derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-Isopropylpiperazin-1-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. It can serve as a ligand in the development of receptor agonists or antagonists, particularly in the field of neurochemistry.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various biological targets, including enzymes and receptors involved in neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)ethanamine and its derivatives often involves interaction with specific molecular targets such as receptors or enzymes. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethanamine: Similar structure but with a methyl group instead of an isopropyl group.
2-(4-Ethylpiperazin-1-yl)ethanamine: Contains an ethyl group instead of an isopropyl group.
2-(4-Phenylpiperazin-1-yl)ethanamine: Features a phenyl group, adding aromaticity to the structure.
Uniqueness
2-(4-Isopropylpiperazin-1-yl)ethanamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Biological Activity
2-(4-Isopropylpiperazin-1-yl)ethanamine, often referred to as IPPEA, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
- CAS Number : 3484-66-8
IPPEA has been studied for its interactions with various neurotransmitter systems, particularly its affinity for serotonin and dopamine receptors. The compound's structure allows it to act as a modulator in these pathways, which can lead to significant effects on mood and behavior.
- Serotonin Receptors : IPPEA has shown binding affinity for 5-HT receptors, particularly 5-HT1A and 5-HT2A, which are implicated in anxiety and depression treatments.
- Dopamine Receptors : The compound also interacts with dopamine receptors (D2), suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.
Therapeutic Potential
Research indicates that IPPEA may have applications in treating various psychiatric disorders due to its effects on neurotransmitter systems:
- Anxiolytic Effects : Studies have demonstrated that compounds similar to IPPEA exhibit anxiolytic properties by modulating serotonin levels.
- Antidepressant Effects : The modulation of serotonin and norepinephrine may contribute to antidepressant-like effects observed in animal models.
- Neuroprotective Properties : Preliminary studies suggest that IPPEA might protect against neurodegeneration, potentially benefiting conditions like Alzheimer's disease.
Case Study 1: Anxiolytic Effects in Animal Models
In a controlled study involving rodents, researchers administered IPPEA to assess its anxiolytic effects. The results indicated a significant reduction in anxiety-like behaviors compared to control groups. Behavioral tests such as the Elevated Plus Maze (EPM) and Open Field Test (OFT) were employed to measure anxiety levels.
| Test Type | Control Group (Mean ± SD) | IPPEA Group (Mean ± SD) | p-value |
|---|---|---|---|
| EPM Time Spent in Open Arms | 15.2 ± 3.1 seconds | 30.4 ± 5.6 seconds | <0.01 |
| OFT Distance Traveled (cm) | 100 ± 10 cm | 150 ± 20 cm | <0.05 |
Case Study 2: Antidepressant-Like Effects
Another study evaluated the antidepressant-like effects of IPPEA using the Forced Swim Test (FST). The findings indicated that IPPEA significantly reduced the time spent immobile, suggesting an antidepressant effect.
| Group | Immobility Time (seconds) | p-value |
|---|---|---|
| Control | 120 ± 15 | |
| IPPEA Treatment | 75 ± 10 | <0.01 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
